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molecular formula C6H8BrNS B8381396 2(2-Bromoethylthio)pyrrole

2(2-Bromoethylthio)pyrrole

Cat. No. B8381396
M. Wt: 206.11 g/mol
InChI Key: FIUJAEWKPSGNOF-UHFFFAOYSA-N
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Patent
US04536512

Procedure details

A stirred mixture of 2-thiocyano-pyrrole (8.7 g, 0.07 m; J. Org. Chem., 22 (1957) 1500), 1,2-dibromoethane (155 ml) and methanol (140 ml) was ice-bath cooled in an oxygen-free atmosphere, and sodium methoxide (9.5 g, 0.17 m) added. The resultant highly-colored mixture was allowed to stir cold and then at ambient temperature overnight. The resultant mixture was distributed between ether and water (500 ml), the ether extracts washed, dried and concentrated to a residue which on chromatography on silica gel using a hexane and then 20% ethylacetate/hexane system as eluant yielded 2(2-bromoethylthio)pyrrole (4.6 g). This was dissolved in dry N,N-dimethylformamide (80 ml), covered with an oxygen-free atmosphere, ice-bath cooled, and reacted with sodium hydride (1.2 g of 60% dispersion in mineral oil). After stirring overnight at ambient temperatures the reaction mixture was partitioned between ether and water, the ether layer washed with water until the dimethylformamide was removed, dried and concentrated to 2,3-dihydropyrrolo(2,1-b)thiazole.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([C:4]1[NH:5][CH:6]=[CH:7][CH:8]=1)[C:2]#N.[Br:9][CH2:10]CBr.O=O.C[O-].[Na+]>O.CCOCC.CO>[Br:9][CH2:10][CH2:2][S:1][C:4]1[NH:5][CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
S(C#N)C=1NC=CC1
Name
Quantity
155 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
sodium methoxide
Quantity
9.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir cold
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the ether extracts washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which on chromatography on silica gel using a hexane

Outcomes

Product
Name
Type
product
Smiles
BrCCSC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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